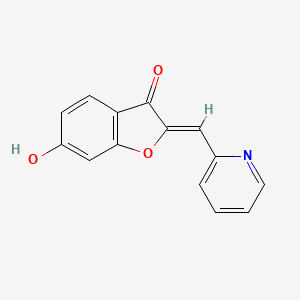
4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a benzamide moiety, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Bromination: The final step involves the bromination of the benzamide moiety using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiproliferative activities. It has shown promise in inhibiting the growth of certain bacterial and fungal species.
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival, such as kinases or G-protein coupled receptors.
Pathways Involved: It may interfere with signaling pathways like the Hedgehog (Hh) signaling pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway can lead to reduced tumor growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a bromine atom, a chlorophenyl group, and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWMPKGETYOYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)
![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)
![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473827.png)




